2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine
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Overview
Description
2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine is an organic compound that features both chlorophenyl and trifluoromethylphenyl groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethyl phenyl sulfone, have been reported to interact with arylthiolate anions .
Mode of Action
The compound is believed to form electron donor–acceptor (EDA) complexes with its targets, such as arylthiolate anions . This interaction can trigger an intramolecular single electron transfer (SET) reaction under certain conditions, such as visible light irradiation .
Biochemical Pathways
The formation of eda complexes and the subsequent set reaction suggest that the compound may influence redox reactions and related biochemical pathways .
Result of Action
The compound’s ability to undergo an set reaction suggests that it may influence the redox state of cells and potentially affect cellular processes that depend on redox reactions .
Action Environment
The action of 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine is influenced by environmental factors such as light. For instance, the SET reaction it triggers in arylthiolate anions occurs under visible light irradiation . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental light conditions.
Biochemical Analysis
Molecular Mechanism
Compounds with trifluoromethyl groups have been shown to undergo an intramolecular single electron transfer (SET) reaction under certain conditions .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine in laboratory settings .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been studied .
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine typically involves the reaction of 4-chlorobenzaldehyde with 4-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or trifluoromethyl groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Comparison with Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine include:
4-Chlorophenyl acetate: This compound features a chlorophenyl group but lacks the trifluoromethyl group.
4-Trifluoromethylphenol: This compound contains a trifluoromethyl group but lacks the chlorophenyl group. The uniqueness of this compound lies in the presence of both chlorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N/c16-13-7-1-10(2-8-13)9-14(20)11-3-5-12(6-4-11)15(17,18)19/h1-8,14H,9,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKARRWGWWXWKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)C(F)(F)F)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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